molecular formula C21H19ClN2O5S B12206848 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide

2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide

Cat. No.: B12206848
M. Wt: 446.9 g/mol
InChI Key: UMDUVSRDCDSVSE-ZDLGFXPLSA-N
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Description

2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a chlorobenzylidene group, and a hydroxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide typically involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with N-methyl-2-(4-hydroxyphenyl)ethanolamine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The chlorobenzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antibacterial properties. For instance, a related compound, 5-(4-chlorobenzylidene)thiazolidine-2,4-dione , has shown promising results against Salmonella typhi, with a minimum inhibitory concentration (MIC) of 12.5 μg/mL. Molecular docking studies indicated a stable interaction with the 3-dehydroquinase enzyme of Salmonella typhi, suggesting potential for development as an alternative treatment for enteric fever .

Anticancer Properties

Thiazolidine derivatives are also being investigated for their anticancer effects. The compound mentioned above has been studied for its ability to inhibit cancer cell proliferation. The structural features of thiazolidines contribute to their reactivity and potential to interfere with cancer cell metabolism. For example, compounds with similar structures have been noted for their ability to modulate signaling pathways involved in cell survival and apoptosis .

Non-linear Optical Applications

The compound's molecular structure suggests potential applications in non-linear optics (NLO). Research on thiazolidine derivatives indicates that they possess high first static hyperpolarizability values, making them suitable candidates for NLO materials. The increase in hyperpolarizability is attributed to the electron-donating properties of substituents on the thiazolidine ring .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazolidine derivatives. The presence of specific functional groups, such as the chlorobenzylidene moiety and hydroxyphenyl substituents, influences the biological activity and solubility of these compounds. Studies have shown that modifications to these groups can enhance antibacterial efficacy and reduce cytotoxicity towards normal cells .

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide
  • **2-[(5Z)-5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide

Uniqueness

The uniqueness of 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the chlorobenzylidene group and the hydroxyphenyl group in the same molecule provides a unique combination of properties that can be exploited in various research and industrial applications.

Biological Activity

The compound 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN2O5SC_{16}H_{16}ClN_{2}O_{5}S, with a molecular weight of approximately 414.9 g/mol. Its structure features a thiazolidine ring, a chlorobenzylidene moiety, and a hydroxylated phenyl group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC16H16ClN2O5SC_{16}H_{16}ClN_{2}O_{5}S
Molecular Weight414.9 g/mol
IUPAC NameThis compound
InChI KeySSOMLDIHHDHMQZ-QPEQYQDCSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and receptors, leading to downstream effects such as apoptosis in cancer cells and antimicrobial activity.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, which can disrupt cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors that regulate cell growth and survival, potentially leading to enhanced apoptosis.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. For instance:

  • In vitro studies demonstrate that it induces apoptosis in various cancer cell lines by activating caspases and promoting DNA fragmentation .
  • A structure-activity relationship study revealed that modifications in the chlorobenzylidene moiety enhance its kinase inhibition capabilities, with some derivatives showing IC50 values in the nanomolar range against specific cancer cell lines .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Studies have indicated that it can inhibit bacterial growth, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis .

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the cytotoxic effects of various thiazolidine derivatives against glioblastoma multiforme cells. The tested compound demonstrated a notable reduction in cell viability compared to controls, suggesting its potential as an antitumor agent .
  • Enzyme Interaction Studies : Another investigation focused on the interaction of this compound with protein tyrosine phosphatase 1B (PTP1B), a target implicated in metabolic disorders. The results showed that certain derivatives inhibited PTP1B effectively, indicating a potential role in managing diabetes or obesity-related conditions .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is often influenced by their structural features:

  • The presence of electron-withdrawing groups (like chlorine) on the benzylidene moiety enhances inhibitory potency.
  • Hydroxyl groups positioned para to the benzene ring significantly increase anticancer activity due to improved interactions with target proteins .

Properties

Molecular Formula

C21H19ClN2O5S

Molecular Weight

446.9 g/mol

IUPAC Name

2-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide

InChI

InChI=1S/C21H19ClN2O5S/c1-23(11-17(26)14-5-7-16(25)8-6-14)19(27)12-24-20(28)18(30-21(24)29)10-13-3-2-4-15(22)9-13/h2-10,17,25-26H,11-12H2,1H3/b18-10-

InChI Key

UMDUVSRDCDSVSE-ZDLGFXPLSA-N

Isomeric SMILES

CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=O

Canonical SMILES

CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=O

Origin of Product

United States

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